5-[(2,5-dichlorophenoxy)methyl]-N-(2,4-dimethoxyphenyl)furan-2-carboxamide
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Overview
Description
5-[(2,5-dichlorophenoxy)methyl]-N-(2,4-dimethoxyphenyl)furan-2-carboxamide is a synthetic organic compound with a molecular formula of C23H18Cl2N2O5. This compound is characterized by the presence of a furan ring, a dichlorophenoxy group, and a dimethoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-[(2,5-dichlorophenoxy)methyl]-N-(2,4-dimethoxyphenyl)furan-2-carboxamide involves several steps. One common method includes the reaction of 2,5-dichlorophenol with chloromethyl methyl ether to form 2,5-dichlorophenoxymethyl chloride. This intermediate is then reacted with furan-2-carboxylic acid in the presence of a base to form the furan-2-carboxamide derivative. The final step involves the reaction of this intermediate with 2,4-dimethoxyaniline to yield the target compound.
Chemical Reactions Analysis
5-[(2,5-dichlorophenoxy)methyl]-N-(2,4-dimethoxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
5-[(2,5-dichlorophenoxy)methyl]-N-(2,4-dimethoxyphenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2,5-dichlorophenoxy)methyl]-N-(2,4-dimethoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is thought to involve the modulation of signal transduction pathways and gene expression .
Comparison with Similar Compounds
5-[(2,5-dichlorophenoxy)methyl]-N-(2,4-dimethoxyphenyl)furan-2-carboxamide can be compared with other similar compounds, such as:
5-[(2,4-dichlorophenoxy)methyl]-2H-tetrazole: This compound has a similar dichlorophenoxy group but differs in the heterocyclic ring structure.
2-(2,4-dichlorophenoxy)ethyl N-(2,3-xylyl)carbamate: This compound also contains a dichlorophenoxy group but has a different functional group and overall structure.
1-[2-(2,4-dichlorophenoxy)ethyl]-4-octyl-1,4-dihydro-5H-tetrazol-5-imine hydrochloride: This compound has a similar dichlorophenoxy group but differs in its additional functional groups and overall structure.
Properties
Molecular Formula |
C20H17Cl2NO5 |
---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
5-[(2,5-dichlorophenoxy)methyl]-N-(2,4-dimethoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C20H17Cl2NO5/c1-25-13-4-7-16(19(10-13)26-2)23-20(24)17-8-5-14(28-17)11-27-18-9-12(21)3-6-15(18)22/h3-10H,11H2,1-2H3,(H,23,24) |
InChI Key |
BVJQHJTYAQCQEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl)OC |
Origin of Product |
United States |
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